molecular formula C12H6N2O5 B12698180 6-(Hydroxy(oxido)amino)-2-oxo-1,2-dihydrobenzo(cd)indole-5-carboxylic acid CAS No. 66959-28-2

6-(Hydroxy(oxido)amino)-2-oxo-1,2-dihydrobenzo(cd)indole-5-carboxylic acid

Cat. No.: B12698180
CAS No.: 66959-28-2
M. Wt: 258.19 g/mol
InChI Key: DHCFXWRTVNXHPG-UHFFFAOYSA-N
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Description

6-(Hydroxy(oxido)amino)-2-oxo-1,2-dihydrobenzo(cd)indole-5-carboxylic acid is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 6-(Hydroxy(oxido)amino)-2-oxo-1,2-dihydrobenzo(cd)indole-5-carboxylic acid, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions

Industrial Production Methods

Industrial production of such complex molecules typically involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods for this compound would depend on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

6-(Hydroxy(oxido)amino)-2-oxo-1,2-dihydrobenzo(cd)indole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield oxo derivatives, while reduction of the oxido group would yield hydroxy derivatives .

Scientific Research Applications

6-(Hydroxy(oxido)amino)-2-oxo-1,2-dihydrobenzo(cd)indole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 6-(Hydroxy(oxido)amino)-2-oxo-1,2-dihydrobenzo(cd)indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is often attributed to its ability to bind to and modulate the activity of enzymes or receptors involved in disease processes. The exact molecular targets and pathways would depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Hydroxy(oxido)amino)-2-oxo-1,2-dihydrobenzo(cd)indole-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

66959-28-2

Molecular Formula

C12H6N2O5

Molecular Weight

258.19 g/mol

IUPAC Name

6-nitro-2-oxo-1H-benzo[cd]indole-5-carboxylic acid

InChI

InChI=1S/C12H6N2O5/c15-11-5-1-2-6(12(16)17)10-8(14(18)19)4-3-7(13-11)9(5)10/h1-4H,(H,13,15)(H,16,17)

InChI Key

DHCFXWRTVNXHPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=CC=C3C2=C1C(=O)N3)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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